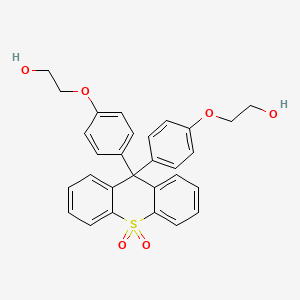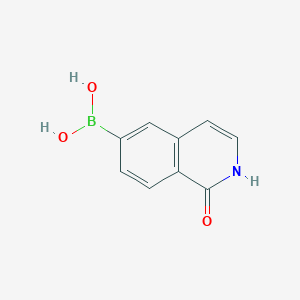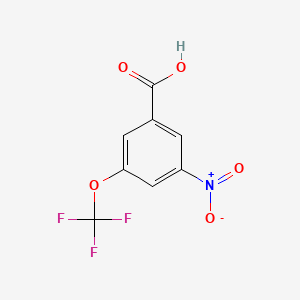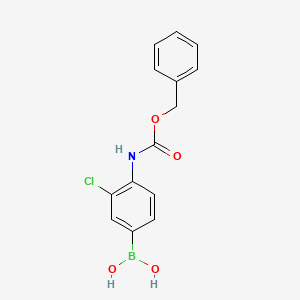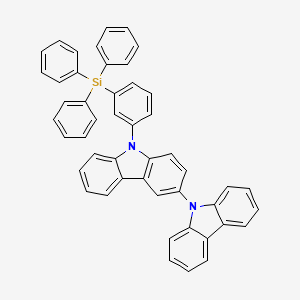
9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole
Overview
Description
9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole is a useful research compound. Its molecular formula is C48H34N2Si and its molecular weight is 666.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Optical Material Properties
High-Triplet-Energy Host Materials for Electrophosphorescence
Research demonstrates that carbazole-based materials with triphenylsilyl substitution are highly effective as host materials in organic blue electrophosphorescence. They offer high triplet energies, superior electrochemical stability, and tunable carrier-transport properties, which are crucial for efficient electroluminescence and reduced efficiency roll-off at higher brightness levels (Tsai et al., 2009).
Blue Light-Emitting Diodes (LEDs)
Compounds like 9-Ethyl-3-{(E)-2-[4-(1,1,1-triphenylsilyl) phenyl]-1-ethenyl}-9H-carbazole exhibit promising characteristics for use in non-doped organic light-emitting devices. Their strong emission intensity and stable glassy morphology make them suitable as blue emitters in LEDs, showing high brightness and power efficiency (Kuo et al., 2008).
Phosphorescent Organic Light-Emitting Devices
Carbazole derivatives with triphenylsilyl groups exhibit wide bandgaps and high triplet energies, making them efficient host materials for blue phosphorescent devices. Adjusting the nitrogen atom orientations in these compounds significantly influences their electroluminescence performance (Bai et al., 2016).
Materials Chemistry and Design
Tunable Photoluminescent Properties
Derivatives of phenylcarbazole-based dimers exhibit tunable luminescent properties, influenced by substituent groups. These compounds show high fluorescence quantum yields and thermal stabilities, making them valuable in the field of luminescent materials (Tang et al., 2017).
Thermally Activated Delayed Fluorescent Emitters
Compounds like Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone show properties as high-efficiency thermally activated delayed fluorescent (TADF) emitters, which are crucial in the development of blue TADF devices (Kim et al., 2016).
Device Performance Enhancement
Solution-Processed Phosphorescent Organic LEDs
Carbazole-functionalized tetraphenylsilane derivatives have been synthesized to serve as bipolar blue hosts for phosphorescent organic LEDs. Their good solubility and high thermal and morphological stability are beneficial for forming homogeneous films, leading to improved device efficiencies (Sun et al., 2015).
Bipolar Hosts for Phosphorescent Devices
Bicarbazole derivatives with triphenylsilyl moieties are effective bipolar hosts for green and red phosphorescent organic light-emitting devices, showing competitive performance with widely used host materials. They exhibit high triplet energies and balanced charge-transporting properties (Bezvikonnyi et al., 2020).
properties
IUPAC Name |
[3-(3-carbazol-9-ylcarbazol-9-yl)phenyl]-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-24-16-17-35(33-40)49-47-30-15-12-27-43(47)44-34-36(31-32-48(44)49)50-45-28-13-10-25-41(45)42-26-11-14-29-46(42)50/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFPCDLLYBTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



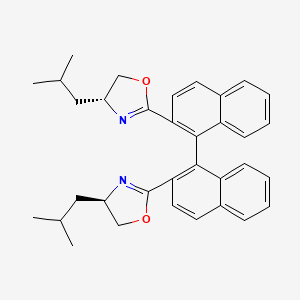

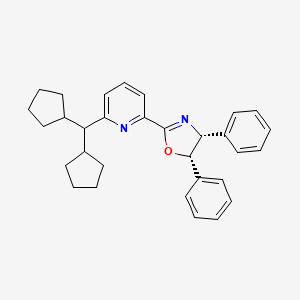
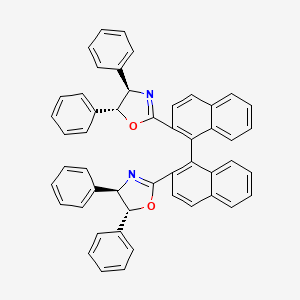

![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)
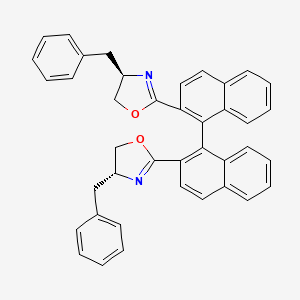
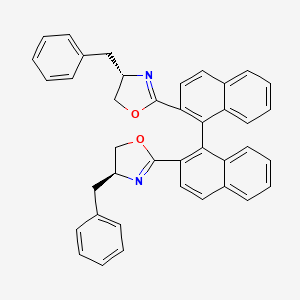
![tert-butyl N-[(1s,3s)-3-[(methylamino)methyl]cyclobutyl]carbamate](/img/structure/B8246719.png)
